molecular formula C10H14BNO3 B1418437 (3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid CAS No. 871333-07-2

(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid

Cat. No. B1418437
M. Wt: 207.04 g/mol
InChI Key: WVUBMQPFOZJFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H14BNO3 . It has an average mass of 207.034 Da and a mono-isotopic mass of 207.106674 Da .


Molecular Structure Analysis

The molecular structure of “(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid” consists of an ethyl(methyl)carbamoyl group attached to the 3-position of a phenyl ring, which is further substituted at the boronic acid group .


Physical And Chemical Properties Analysis

“(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 207.04 .

Scientific Research Applications

  • Optical Modulation and Saccharide Recognition : Phenyl boronic acids (PBAs), including variants like 3-carboxyphenylboronic acid, have been used for saccharide recognition and the optical modulation of single-walled carbon nanotubes. This is due to their binding properties with pendant diols, useful for detecting saccharides like fructose and others (Mu et al., 2012).

  • Copper-Catalyzed Synthesis : In synthetic chemistry, boronic acids have been used in copper-catalyzed hydroarylation processes for stereoselective synthesis. This is important for the creation of compounds like 3-arylacrylates (Kirai & Yamamoto, 2011).

  • Binding with Biological Molecules : Studies have shown that borates interact with carbohydrates on biological membranes. For instance, 3-(Propionamido)phenylboronic acid was studied for its binding profile with N-acetylneuraminic acid, demonstrating significant binding capabilities at physiological pH (Otsuka et al., 2003).

  • Bacteria Detection : 3-Aminophenylboronic acid has been used for bacteria detection due to its affinity binding reaction with diol-groups on bacterial cell walls (Wannapob et al., 2010).

  • Photophysical Properties : The photophysical properties of aryl boronic acid derivatives like 3-Methoxyphenyl boronic acid (3MPBA) have been explored, showing significant solvatochromic shifts and quantum yield variations in different solvents (Muddapur et al., 2016).

  • Fluorescent Chemosensors : Boronic acids are used in creating fluorescent chemosensors for detecting biological active substances like carbohydrates and bioactive substances, important in disease prevention and diagnosis (Huang et al., 2012).

  • NMR Spectroscopy in Structural Analysis : 11B NMR spectroscopy has been used to analyze the acidity and reactivity of phenyl boronic acid-diol condensations, providing insights into their binding with prototypical diols (Valenzuela et al., 2022).

  • Self-Healing Hydrogels : Boronic acid-based cross-linkers like bis(phenylboronic acid carbamoyl) cystamine have been developed for creating multifunctional, multiresponsive hydrogels, demonstrating potential in smart device fabrication (Guo et al., 2017).

  • Organic Synthesis and Binding : Boronic acids, including derivatives like {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids, are used in organic synthesis, sensing, protein manipulation, and therapeutics (Zhang et al., 2017).

  • Glucose Binding : New classes of carbohydrate-binding boronic acids have been designed for complexing model glycopyranosides under physiologically relevant conditions (Dowlut & Hall, 2006).

  • Fluorescence Recognition in Cells : Boronic acid derivatives have been synthesized for use as sequential fluorescence probes in cell imaging, demonstrating potential for intracellular ion detection (Selvaraj et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[3-[ethyl(methyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3/c1-3-12(2)10(13)8-5-4-6-9(7-8)11(14)15/h4-7,14-15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUBMQPFOZJFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N(C)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657433
Record name {3-[Ethyl(methyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid

CAS RN

871333-07-2
Record name {3-[Ethyl(methyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid
Reactant of Route 2
(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.